molecular formula C16H13NO2 B12900846 1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one CAS No. 141493-60-9

1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one

Cat. No.: B12900846
CAS No.: 141493-60-9
M. Wt: 251.28 g/mol
InChI Key: MAYTWYZRDOVXFR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one is an organic compound with a complex structure that includes a methoxyphenyl group and a cyclohepta[b]pyrrol-2(1H)-one core

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with cycloheptanone in the presence of a base to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of more efficient catalysts to reduce production costs and environmental impact .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Properties

CAS No.

141493-60-9

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)cyclohepta[b]pyrrol-2-one

InChI

InChI=1S/C16H13NO2/c1-19-14-9-7-13(8-10-14)17-15-6-4-2-3-5-12(15)11-16(17)18/h2-11H,1H3

InChI Key

MAYTWYZRDOVXFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=CC3=CC2=O

Origin of Product

United States

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